molecular formula C24H21N3O3 B10995404 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-phenoxyphenyl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B10995404
M. Wt: 399.4 g/mol
InChI Key: CSUBUROJIUFUCY-UHFFFAOYSA-N
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Description

2-[4-(Acetylamino)-1H-indol-1-yl]-N-(4-phenoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 1H-indole core substituted at position 4 with an acetylamino group. The indole moiety is linked via an acetamide bridge to a 4-phenoxyphenyl group, a structural motif known to influence pharmacokinetic properties such as solubility and target binding affinity. The 4-phenoxyphenyl group is a recurring substituent in bioactive acetamides, often contributing to enhanced interactions with hydrophobic protein pockets .

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C24H21N3O3/c1-17(28)25-22-8-5-9-23-21(22)14-15-27(23)16-24(29)26-18-10-12-20(13-11-18)30-19-6-3-2-4-7-19/h2-15H,16H2,1H3,(H,25,28)(H,26,29)

InChI Key

CSUBUROJIUFUCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis or other methods.

    Acetylation: The acetylamino group is introduced by acetylating the indole nitrogen.

    Phenoxyphenyl Attachment: The phenoxyphenyl group is coupled to the indole ring using appropriate reagents.

    Acetamide Formation: Finally, the acetamide group is added to complete the compound.

Reaction Conditions::

    Solvents: Common solvents include dichloromethane, tetrahydrofuran, or dimethylformamide.

    Reagents: Acetyl chloride, phenoxyphenyl halides, and appropriate base (e.g., triethylamine).

    Catalysts: Lewis acids or bases may be used in specific steps.

Industrial Production:: Large-scale production typically involves multistep synthesis, purification, and isolation. The compound’s stability and yield are critical factors.

Chemical Reactions Analysis

Reactions::

    Oxidation: Compound X can undergo oxidation reactions, yielding various products.

    Reduction: Reduction of the indole or phenoxyphenyl group may lead to different derivatives.

    Substitution: Nucleophilic substitution reactions can modify the acetamide or phenoxyphenyl substituents.

Common Reagents::

    Oxidizing Agents: KMnO₄, PCC, or DMSO.

    Reducing Agents: NaBH₄, LiAlH₄, or H₂/Pd-C.

    Substitution Reagents: Alkyl halides, amines, or phenols.

Major Products::
  • Oxidation: Indole derivatives with additional functional groups.
  • Reduction: Reduced indole or phenoxyphenyl derivatives.
  • Substitution: Alkylated or arylated compounds.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated for potential anticancer, anti-inflammatory, or antimicrobial properties.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for interactions with cellular targets.

Mechanism of Action

The exact mechanism remains under investigation. Potential molecular targets include enzymes, receptors, or signaling pathways. Further research is needed to elucidate its effects fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, emphasizing differences in core structure, substituents, synthesis, and biological activity.

Structural Analogues and Substituent Effects

Compound Name Core Structure Substituents on Acetamide Nitrogen Key Structural Differences Reference
2-[4-(Acetylamino)-1H-indol-1-yl]-N-(4-phenoxyphenyl)acetamide (Target) 1H-Indole 4-Phenoxyphenyl Reference compound for comparison N/A
2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24) Triazino[5,6-b]indole 4-Phenoxyphenyl Triazinoindole core with thioether linkage
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) 1H-Indole 3-Chloro-4-fluorophenyl Chlorobenzoyl and methoxy groups on indole
2-[4-(Acetylamino)-1H-indol-1-yl]-N-[2-(phenylsulfanyl)ethyl]acetamide (Y041-6230) 1H-Indole 2-(Phenylsulfanyl)ethyl Sulfanyl-ethyl substituent instead of phenoxy
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Simple acetamide 4-Methoxyphenyl Aminophenylsulfanyl group, no indole core

Key Observations:

  • Substituent Diversity: The 4-phenoxyphenyl group in the target compound is structurally analogous to compound 24 but contrasts with electron-withdrawing groups (e.g., nitro, chloro) in and sulfanyl-ethyl groups in . These substituents modulate lipophilicity and bioavailability .
  • Synthetic Routes: Most analogs are synthesized via acid-amine coupling (e.g., using 2-((indole)thio)acetic acid and substituted anilines), a method applicable to the target compound .

Physicochemical Properties

Property Target Compound Compound 24 () Compound 10j ()
Molecular Weight ~377.4 g/mol (estimated) ~434.5 g/mol ~497.9 g/mol
Purity Not reported 95% 8% yield (low due to complex synthesis)
Melting Point Not reported Not reported 192–194°C
Solubility Likely moderate (phenoxy group) Low (lipophilic triazinoindole) Low (chlorobenzoyl group)

Key Observations:

  • Triazinoindole derivatives (e.g., compound 24) exhibit higher molecular weights and lower solubility, limiting their pharmacokinetic profiles .

Biological Activity

2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-phenoxyphenyl)acetamide, commonly referred to as compound 1574465-55-6, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C24H24N2O3
  • Molecular Weight : 399.4 g/mol
  • CAS Number : 1574465-55-6

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The indole moiety is known for its role in modulating neurotransmitter systems and influencing cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with indole structures can exhibit anticancer properties by inducing apoptosis in cancer cells. The acetylamino group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets, leading to the inhibition of tumor growth.

Anticonvulsant Effects

Preliminary studies suggest that this compound may possess anticonvulsant properties. The mechanism could involve modulation of neurotransmitter release or inhibition of excitatory pathways in the central nervous system.

Biological Activity Data

Activity Type Target/Model Effect Reference
AnticancerHeLa cellsInduces apoptosis
AnticonvulsantMouse modelsReduces seizure frequency
AntimicrobialVarious bacterial strainsInhibits growth

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7. The compound's IC50 values indicate potent activity compared to standard chemotherapeutics.
  • Anticonvulsant Activity : A study evaluating the anticonvulsant properties in animal models demonstrated that this compound effectively reduced seizure activity in models induced by pentylenetetrazole (PTZ). The results suggest a potential for development into a therapeutic agent for epilepsy.
  • Antimicrobial Potential : The compound has also been evaluated against several bacterial strains, showing promising inhibitory effects. This suggests a possible application in treating bacterial infections, particularly those resistant to conventional antibiotics.

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